molecular formula C17H18N4O4S B11196733 N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B11196733
M. Wt: 374.4 g/mol
InChI Key: LGWUEDRTINHBIT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound with a unique structure that combines elements of pyridazine, thiazine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized with appropriate reagents to form the pyridazine and thiazine rings. The final step involves the acylation of the resulting compound to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide

InChI

InChI=1S/C17H18N4O4S/c1-3-25-12-7-5-4-6-11(12)19-14(22)9-21-17(24)16-13(8-18-21)26-10-15(23)20(16)2/h4-8H,3,9-10H2,1-2H3,(H,19,22)

InChI Key

LGWUEDRTINHBIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C

Origin of Product

United States

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